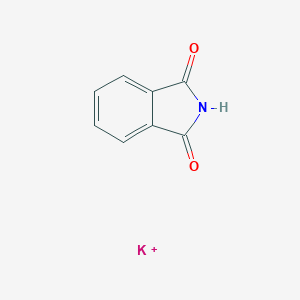

Potassium phthalimide

Description

Properties

IUPAC Name |

potassium;isoindol-2-ide-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHIOVKTDQVFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85-41-6 (Parent) | |

| Record name | Potassium phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027358 | |

| Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Potassium phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1074-82-4 | |

| Record name | Potassium phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-potassium phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6KKA27DIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5781 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Properties of Potassium Phthalimide: A Technical Guide for Scientific Professionals

For Immediate Release

This technical guide offers an in-depth analysis of the physical and chemical properties of potassium phthalimide (B116566) crystals, a crucial reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and applications.

Physical and Chemical Properties

Potassium phthalimide typically presents as a fluffy, pale-yellow or white crystalline powder.[1][2][3][4] It is the potassium salt of phthalimide and is widely utilized in the synthesis of primary amines through the Gabriel synthesis.[5][6] The compound is known to be sensitive to moisture and is incompatible with strong oxidizing agents and strong acids.[7][8][9]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound crystals.

| Property | Value | References |

| Molecular Formula | C₈H₄KNO₂ | [1] |

| Molar Mass | 185.221 g/mol | [1] |

| Appearance | Light yellow, pale greenish, or white crystalline powder | [1][2][3][7] |

| Melting Point | > 300 °C | [1][7][10][11] |

| Boiling Point | 359 - 366 °C | [7][11] |

| Density | 1.63 g/cm³ | [7][10][11] |

| Solubility in Water | Soluble (e.g., 50 mg/mL at 25°C) | [7][11][12] |

| Solubility in Other Solvents | Insoluble in acetone (B3395972) and ethanol; Soluble in dimethylformamide (DMF) | [2][13] |

| pH | 10-12 (10% solution in water) | [7] |

| pKa | 8.3 (basic) | [12] |

| Flash Point | 170.9 °C | [7] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/n. The structure consists of polar layers of potassium cations coordinated by five oxygen and three nitrogen centers, which alternate with apolar layers of stacked benzene (B151609) subunits.[14][15] The molecular anion is nearly planar.[14]

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic strong absorption bands for the carbonyl (C=O) groups of the imide. The N-H bond present in the parent phthalimide is absent. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations.[6][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used for structural confirmation.[17][18] The ¹H NMR spectrum typically shows signals corresponding to the aromatic protons of the phthalimide unit.[19][20]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are essential for reproducible results.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of phthalimide with potassium hydroxide (B78521) in an alcoholic solution.[1][21]

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Absolute ethanol

Procedure:

-

Separately, prepare a solution of potassium hydroxide in ethanol.[21][22]

-

Add the hot phthalimide solution to the potassium hydroxide solution.[1]

-

A precipitate of this compound will form immediately.[21]

-

Cool the mixture and filter the precipitate with suction.[21]

-

Wash the collected crystals with a small amount of acetone to remove any unreacted phthalimide.[21]

-

Dry the purified this compound crystals.[22]

Gabriel Synthesis of Primary Amines

This compound is a key reagent in the Gabriel synthesis for the preparation of primary amines from primary alkyl halides.[5][23] This method avoids the over-alkylation often seen with other amine synthesis methods.[24][25]

Materials:

-

This compound

-

Primary alkyl halide (e.g., 1-bromopropane)

-

Anhydrous dimethylformamide (DMF)

-

Hydrazine (B178648) hydrate (B1144303) or a strong acid/base for hydrolysis

Procedure:

-

N-Alkylation: Suspend this compound in anhydrous DMF. Add the primary alkyl halide to the suspension. Heat the mixture (typically 80-100 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).[26]

-

Work-up of N-Alkylphthalimide: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the N-alkylphthalimide product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[26]

-

Cleavage (Ing-Manske Procedure): Dissolve the purified N-alkylphthalimide in ethanol. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.[23][26]

-

Isolation of the Primary Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the primary amine. Further purification can be achieved by distillation or acid-base extraction.[26]

Visualizing Key Processes

Diagrams created using the DOT language provide clear visual representations of workflows and reaction mechanisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. CAS 1074-82-4: this compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 6. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]

- 7. This compound, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]

- 8. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound Archives • IsotopeShop.com [isotopeshop.com]

- 11. 1074-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | 1074-82-4 [chemicalbook.com]

- 13. ar.tnjchem.com [ar.tnjchem.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound(1074-82-4) IR Spectrum [chemicalbook.com]

- 17. This compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. prepchem.com [prepchem.com]

- 23. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. organicchemistrytutor.com [organicchemistrytutor.com]

- 25. Gabriel Synthesis [organic-chemistry.org]

- 26. benchchem.com [benchchem.com]

The Gabriel Synthesis: A Technical Guide to Primary Amine Preparation Utilizing Potassium Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of potassium phthalimide (B116566) as a cornerstone reagent in the Gabriel synthesis for the selective preparation of primary amines. This classical yet highly relevant synthetic route offers a robust and predictable method for introducing a primary amino group, a critical pharmacophore in a vast array of pharmaceutical agents. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for key transformations, a quantitative analysis of reaction parameters, and a discussion of its applications in drug discovery and development.

Introduction: The Enduring Relevance of the Gabriel Synthesis

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a pivotal method for the synthesis of primary amines. Its enduring appeal lies in its ability to circumvent the common problem of over-alkylation, which often plagues the direct alkylation of ammonia, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[1][2] By employing the phthalimide anion as a protected form of ammonia, the Gabriel synthesis ensures the selective formation of primary amines.[3] This high degree of selectivity is paramount in the multi-step synthesis of complex drug molecules, where purity and predictability are essential.

The versatility of the Gabriel synthesis extends to a wide range of substrates, including the preparation of simple alkyl amines, bioactive molecules, and crucial pharmaceutical intermediates like amino acids.[4] Its application in the synthesis of amino acid esters, for instance, provides a reliable pathway to key building blocks for peptide-based therapeutics and other complex natural products.

The Reaction Mechanism: A Stepwise Pathway to Primary Amines

The Gabriel synthesis proceeds through a well-defined, two-step mechanism:

Step 1: N-Alkylation of Potassium Phthalimide. The process begins with the deprotonation of phthalimide, typically using a base like potassium hydroxide (B78521), to form the this compound salt.[5] This salt serves as a potent nucleophile. The phthalimide anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[6][7] The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions.[6]

Step 2: Cleavage of the N-Alkylphthalimide. The resulting N-alkylphthalimide is a stable intermediate in which the nitrogen atom is effectively protected, preventing further alkylation.[8] The final step involves the cleavage of this intermediate to release the desired primary amine. This is most commonly achieved through hydrazinolysis, using hydrazine (B178648) (N2H4), which affords the primary amine and a stable phthalhydrazide (B32825) byproduct that can often be easily removed by filtration.[3] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[9]

Below is a diagrammatic representation of the Gabriel synthesis reaction pathway.

Figure 1: General reaction scheme of the Gabriel synthesis.

Quantitative Data on Gabriel Synthesis

The efficiency of the Gabriel synthesis is influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction conditions. The following tables summarize quantitative data for the synthesis of various primary amines, providing a comparative overview of reaction parameters and yields.

Table 1: Synthesis of Representative Primary Amines

| Product | Alkyl Halide | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | Benzyl (B1604629) chloride | DMF | 100°C, 2 h | 89 | [10] |

| n-Butylamine | 1-Bromobutane | DMF | 90°C, 4 h | 85-90 | [9] |

| Isobutylamine | 1-Bromo-2-methylpropane | DMF | 90°C, 6 h | 80-85 | [9] |

| Phenethylamine | 2-Bromo-1-phenylethane | DMF | Reflux, 3 h | 75-85 | N/A |

| Allylamine | Allyl bromide | Acetonitrile | 50°C, 3 h | 92 | N/A |

Table 2: Synthesis of Amino Acid Esters via Gabriel Malonic Ester Synthesis

| Product | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Ethyl Glycinate | Diethyl bromomalonate | NaOEt | Ethanol | ~75 | [4] |

| Ethyl Alaninate | Diethyl 2-bromopropanoate | NaOEt | Ethanol | ~70 | [4] |

| Ethyl Phenylalaninate | Diethyl (bromomethyl)benzene | NaOEt | Ethanol | ~65 | [4] |

Detailed Experimental Protocols

The following section provides detailed, step-by-step experimental protocols for the synthesis of key primary amines, which are valuable intermediates in drug development.

Synthesis of Benzylamine

This protocol describes the synthesis of benzylamine, a versatile building block in medicinal chemistry.

Step 1: N-Alkylation of this compound

-

To a stirred suspension of this compound (18.52 g, 100 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF) is added benzyl chloride (12.66 g, 100 mmol).

-

The reaction mixture is heated to 100°C and maintained at this temperature for 2 hours.

-

After cooling to room temperature, the mixture is poured into 400 mL of cold water.

-

The resulting white precipitate of N-benzylphthalimide is collected by vacuum filtration, washed with water, and dried.

Step 2: Hydrazinolysis of N-Benzylphthalimide

-

The dried N-benzylphthalimide (from the previous step) is suspended in 150 mL of ethanol.

-

Hydrazine hydrate (B1144303) (5.0 g, 100 mmol) is added to the suspension.

-

The mixture is heated at reflux for 2 hours, during which a voluminous white precipitate of phthalhydrazide forms.

-

After cooling, the precipitate is removed by filtration and washed with a small amount of cold ethanol.

-

The filtrate is concentrated under reduced pressure. The residue is taken up in 100 mL of 2 M hydrochloric acid and extracted with diethyl ether (2 x 50 mL) to remove any remaining phthalhydrazide.

-

The aqueous layer is then made basic (pH > 12) with 40% aqueous sodium hydroxide and extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford benzylamine. Typical yields are in the range of 85-90%.

Synthesis of Ethyl Glycinate via Gabriel Malonic Ester Synthesis

This protocol outlines the synthesis of ethyl glycinate, a fundamental amino acid ester.

Step 1: Preparation of Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate

-

In a round-bottom flask, sodium metal (2.3 g, 100 mmol) is cautiously added to 100 mL of absolute ethanol.

-

After the sodium has completely reacted to form sodium ethoxide, diethyl malonate (16.0 g, 100 mmol) is added, followed by this compound (18.52 g, 100 mmol).

-

To this mixture, diethyl bromomalonate (23.9 g, 100 mmol) is added dropwise.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling, the precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.

Step 2: Hydrolysis and Decarboxylation

-

The crude diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate is refluxed with 100 mL of concentrated hydrochloric acid for 8 hours.

-

The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration.

-

The filtrate is evaporated to dryness under reduced pressure. The resulting solid is dissolved in a minimum amount of water and cooled in an ice bath.

-

The solution is neutralized with a saturated aqueous solution of sodium bicarbonate until the evolution of carbon dioxide ceases.

-

The aqueous solution is then extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield ethyl glycinate.

Visualization of Key Processes

Experimental Workflow for Gabriel Synthesis

The following diagram illustrates the general experimental workflow for the Gabriel synthesis of a primary amine.

Figure 2: General experimental workflow for the Gabriel synthesis.

Applications in Drug Development

The Gabriel synthesis is a valuable tool in the synthesis of a wide range of pharmaceutical agents. The primary amino group is a key functional group in many drug classes, including neurotransmitter analogues, antiviral agents, and anticancer drugs.

For instance, the synthesis of phenethylamine and its derivatives, which form the backbone of many stimulant and psychoactive drugs, can be readily achieved using the Gabriel synthesis starting from 2-phenylethyl bromide. Similarly, the synthesis of gamma-aminobutyric acid (GABA) , a major inhibitory neurotransmitter, can be accomplished using a Gabriel synthesis approach starting from a suitable 4-halobutyrate ester. The ability to reliably introduce a primary amine at a specific position in a molecule makes the Gabriel synthesis an indispensable reaction in the medicinal chemist's toolbox for lead optimization and the development of new chemical entities.

Conclusion

The Gabriel synthesis, utilizing this compound, remains a highly effective and reliable method for the preparation of primary amines. Its key advantages of high selectivity and avoidance of over-alkylation make it particularly suitable for the synthesis of high-value compounds in the pharmaceutical industry. The detailed protocols and quantitative data presented in this guide provide a practical resource for researchers and drug development professionals seeking to employ this robust transformation in their synthetic endeavors. The continued application and adaptation of the Gabriel synthesis underscore its lasting importance in modern organic chemistry.

References

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. perlego.com [perlego.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. orgosolver.com [orgosolver.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Gabriel Synthesis [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Synthesis and preparation of potassium phthalimide from phthalimide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of potassium phthalimide (B116566) from phthalimide, a crucial step in the Gabriel synthesis of primary amines. The document details the underlying chemical principles, presents quantitative data from various synthetic protocols, and offers detailed experimental procedures.

Introduction

Potassium phthalimide is a vital reagent in organic synthesis, most notably for its role as a nucleophilic source of nitrogen in the Gabriel synthesis. This method allows for the controlled preparation of primary amines from alkyl halides, avoiding the overalkylation often observed with ammonia. The synthesis of this compound itself is a straightforward acid-base reaction where the weakly acidic N-H proton of phthalimide is removed by a potassium base. This guide will explore the common methods for this preparation, providing a comparative analysis to aid in procedural selection and optimization.

Reaction Stoichiometry and Mechanism

The fundamental reaction involves the deprotonation of phthalimide by a potassium base. The most commonly employed bases are potassium hydroxide (B78521) (KOH) and potassium alkoxides, such as potassium methoxide (B1231860) or potassium tert-butoxide.

Reaction with Potassium Hydroxide:

C₆H₄(CO)₂NH + KOH → C₆H₄(CO)₂NK + H₂O

Reaction with Potassium Alkoxide:

C₆H₄(CO)₂NH + ROK → C₆H₄(CO)₂NK + ROH

The imide proton of phthalimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[1][2][3] The reaction is typically performed in an alcoholic solvent, which facilitates the dissolution of the reactants and the precipitation of the this compound salt.[4][5]

Comparative Quantitative Data

The selection of base and solvent can influence the yield and purity of the resulting this compound. The following table summarizes quantitative data from various established protocols.

| Method | Base | Solvent | Molar Ratio (Base:Phthalimide) | Temperature | Yield | Purity | Reference |

| Salzberg & Supniewski (1941) | Potassium Hydroxide | Absolute Alcohol | 1:1 | Boiling | 80-90% | - | [6] |

| PrepChem | Potassium Hydroxide | Ethyl Alcohol | ~1.1:1 | Cooling | - | - | [7] |

| CN104447497A (Example 1) | Potassium Methoxide | Anhydrous Ethanol (B145695) | 1.2:1 | 60-65°C | 98% | 99.3% | [8] |

| CN104447497A (Example 2) | Potassium tert-Butoxide | tert-Butanol | 1.4:1 | Reflux (~83°C) | - | >99% | [8] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis using Potassium Hydroxide in Absolute Alcohol

This protocol is adapted from the procedure by Salzberg and Supniewski, as described in Organic Syntheses.[6]

Materials:

-

Phthalimide (80 g, 0.54 mol)

-

Potassium Hydroxide (30.5 g, 0.54 mol)

-

Absolute Alcohol (1600 mL for phthalimide, 180 mL for KOH solution)

-

Water (60 mL)

-

Acetone (B3395972) (200 mL)

Equipment:

-

2-L round-bottomed flask

-

Reflux condenser

-

Beaker

-

Stirring apparatus

-

Suction filtration apparatus

Procedure:

-

In a 2-L round-bottomed flask fitted with a reflux condenser, place 80 g (0.54 mole) of phthalimide and 1600 cc. of absolute alcohol.[6]

-

Heat the mixture to a gentle boil for approximately 15 minutes, or until no more phthalimide dissolves.[6]

-

In a separate beaker, prepare the potassium hydroxide solution by dissolving 30.5 g (0.54 mole) of potassium hydroxide in 60 cc. of water, and then add 180 cc. of absolute alcohol.[6]

-

Decant the hot phthalimide solution into the potassium hydroxide solution. A precipitate of this compound will form immediately.[6]

-

Stir the mixture and cool it rapidly to room temperature.[6]

-

Filter the precipitate with suction.[6]

-

Wash the collected crystals with 200 cc. of acetone to remove any unreacted phthalimide.[6]

-

Air-dry the resulting this compound. The expected yield is 160–180 g (80–90% of the theoretical amount).[6]

Protocol 2: High-Purity Synthesis using Potassium Methoxide in Anhydrous Ethanol

This protocol is based on a patented method designed to produce high-purity this compound by avoiding the formation of water as a byproduct.[8]

Materials:

-

Phthalimide

-

Anhydrous Ethanol

-

30% solution of Potassium Methoxide in Anhydrous Ethanol

Equipment:

-

Reaction kettle with a dropping funnel and temperature control

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Add phthalimide and anhydrous ethanol (in a 1:3 mass ratio) to the reaction kettle.[8]

-

Heat the mixture to 60°C with stirring.[8]

-

From a dropping funnel, add a 30% solution of potassium methoxide in anhydrous ethanol over 3 hours. The molar ratio of potassium methoxide to phthalimide should be 1.2:1.[8]

-

During the addition, the temperature may rise to 65°C.[8]

-

After the addition is complete, continue the reaction for 10 hours.[8]

-

Cool the reaction mixture, and then filter to collect the product.[8]

-

Wash the product once with anhydrous ethanol.[8]

-

Dry the product to obtain high-purity this compound. The reported purity is 99.3% with a molar yield of 98%.[8]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from phthalimide is a well-established and efficient process. The choice between potassium hydroxide and potassium alkoxides as the base allows for flexibility in terms of cost, desired purity, and reaction conditions. For standard applications, the potassium hydroxide method provides good yields. However, for applications requiring very high purity and anhydrous conditions, the use of potassium alkoxides is preferable. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in the planning and execution of this important synthetic transformation.

References

- 1. byjus.com [byjus.com]

- 2. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 3. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. CN104447497A - Method for producing high-purity phthalimide potassium salt - Google Patents [patents.google.com]

Potassium Phthalimide as a Masked Form of Ammonia: A Technical Guide to the Gabriel Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of potassium phthalimide's role as a crucial reagent in modern organic synthesis, primarily as a surrogate for ammonia (B1221849) in the selective preparation of primary amines. Direct alkylation of ammonia is often inefficient, leading to a mixture of primary, secondary, and tertiary amines, along with quaternary ammonium (B1175870) salts, making purification difficult and lowering the yield of the desired primary amine.[1] The Gabriel synthesis, utilizing potassium phthalimide (B116566), elegantly circumvents this issue by "masking" the amine functionality, preventing over-alkylation and enabling the clean synthesis of primary amines.[2][3] This method is foundational in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a primary amine group is a key building block.[4]

The Gabriel Synthesis: A Detailed Mechanism

First reported by Siegmund Gabriel in 1887, the synthesis is a robust, two-stage process: (1) the SN2 alkylation of the phthalimide anion with an alkyl halide to form an N-alkylphthalimide, and (2) the subsequent cleavage of the N-alkylphthalimide to release the primary amine.[1][5]

Stage 1: N-Alkylation of Phthalimide

The process begins with the deprotonation of phthalimide. The hydrogen on the nitrogen atom of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent, electron-withdrawing carbonyl groups that stabilize the resulting conjugate base through resonance.[2] Treatment with a base, such as potassium hydroxide (B78521) (KOH) or potassium hydride (KH), quantitatively generates the potassium salt of phthalimide.[2]

This phthalimide anion is a potent nitrogen nucleophile. It reacts with a primary alkyl halide (or other suitable electrophiles like alkyl sulfonates) via an SN2 mechanism.[5] A key feature of this step is that the resulting N-alkylphthalimide is no longer nucleophilic; the lone pair on the nitrogen is delocalized by the carbonyl groups, thus preventing any further alkylation.[2][5] This is the core principle that ensures the selective formation of primary amines.

Stage 2: Liberation of the Primary Amine

Once the N-alkylphthalimide is formed and purified, the primary amine must be released. This is typically achieved through hydrazinolysis, known as the Ing-Manske procedure, which is favored for its mild and neutral conditions.[1][6] Treatment with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) results in a nucleophilic acyl substitution, forming the highly stable and often insoluble phthalhydrazide (B32825) byproduct, which can be easily removed by filtration, simplifying product purification.[1][5]

Alternatively, cleavage can be performed under strong acidic or basic hydrolysis, although these methods are harsher and may not be compatible with sensitive functional groups in the target molecule, often leading to lower yields.[1][7]

Reaction Scope and Limitations

The success of the Gabriel synthesis is highly dependent on the structure of the alkylating agent due to the SN2 nature of the key step.

-

Effective Substrates : The reaction is most effective for methyl, primary, allylic, and benzylic halides.[5] These substrates are unhindered and readily undergo SN2 displacement. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles for this reaction.[5]

-

Limited Substrates : Secondary alkyl halides react sluggishly and are prone to elimination (E2) side reactions, leading to significantly lower yields.[5][6]

-

Ineffective Substrates : Tertiary, vinyl, and aryl halides do not react, as they are incompatible with the SN2 mechanism.[5] Aryl halides fail because the C-X bond has partial double-bond character and nucleophilic aromatic substitution is difficult with the phthalimide anion.

Quantitative Data Summary

The efficiency of the N-alkylation step is critical for the overall success of the synthesis. The following table summarizes yields for the reaction of this compound with various primary alkyl halides, demonstrating the broad applicability of the method. The addition of a catalytic amount of 18-crown-6 (B118740) has been shown to improve reaction rates and yields, particularly in non-polar solvents like toluene.

| Entry | Alkyl Halide (R-X) | Solvent | Temp (°C) | Time (h) | Additive | Isolated Yield (%) |

| 1 | 1-Bromooctane | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 94 |

| 2 | Benzyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 98 |

| 3 | 1-Bromobutane | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 92 |

| 4 | Allyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 95 |

| 5 | Ethyl Bromoacetate | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 100 |

| 6 | Benzyl Chloride | DMF | 90-100 | 0.5 | None | 97 |

| 7 | N-Benzylphthalimide | DMF | 90 | 2 | None | 73.8 |

| Data sourced from Soai, K. et al., Bull. Chem. Soc. Jpn., 1982, 55, 1671-1672[8] and Billman, J. H. & Harting, W. F., J. Am. Chem. Soc., 1948, 70 (4), 1473-1474.[9] |

Experimental Protocols

The following are generalized protocols for the key steps in the Gabriel synthesis.

Protocol 1: N-Alkylation of this compound in DMF

This procedure outlines the first stage of the Gabriel synthesis to produce the N-alkylphthalimide intermediate.[6]

-

To a stirred suspension of this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide.

-

Purify the product by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: Cleavage of N-Alkylphthalimide via Ing-Manske Procedure

This protocol details the liberation of the primary amine using hydrazine, a widely used and milder alternative to acid/base hydrolysis.[6]

-

Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (B1144303) (1.5-2.0 equivalents) to the solution.

-

Reflux the mixture for several hours. Monitor for the disappearance of the starting material by TLC.

-

A white precipitate of phthalhydrazide will form upon reaction completion.

-

Cool the reaction mixture to room temperature and remove the solid phthalhydrazide by filtration.

-

Wash the precipitate thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude primary amine.

-

The amine can be further purified by distillation or acid-base extraction.

Applications in Drug Development

The Gabriel synthesis is a cornerstone reaction for introducing primary amine functionalities in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs). Its reliability and selectivity make it an invaluable tool. For example, it is employed in the synthesis of intermediates for major pharmaceuticals such as:

-

Carvedilol (a cardiovascular drug)

-

Linezolid (an antibiotic)

-

Rivaroxaban (an anticoagulant)

The high purity of this compound is essential in these applications to ensure that the resulting APIs meet stringent regulatory standards.

Conclusion

This compound serves as an exceptional ammonia surrogate, enabling the selective and high-yielding synthesis of primary amines through the Gabriel synthesis. By effectively "masking" the reactive amine, it prevents the over-alkylation that plagues direct amination methods. Its broad substrate scope with primary halides and the development of mild cleavage conditions have solidified its place as a fundamental and indispensable tool for researchers and chemists in both academic and industrial settings, particularly in the field of drug development.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. [PDF] The Gabriel Synthesis of Primary Amines | Semantic Scholar [semanticscholar.org]

- 5. orgosolver.com [orgosolver.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

A Comprehensive Technical Guide to Potassium Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium phthalimide (B116566), a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and primary application, its role in drug development, and essential safety information.

Core Data Summary

Potassium phthalimide is the potassium salt of phthalimide, widely recognized for its crucial role in the Gabriel synthesis of primary amines.

| Identifier | Value | Source |

| CAS Number | 1074-82-4 | [1][2][3] |

| Molecular Formula | C₈H₄KNO₂ | [2][3][4] |

Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 185.22 g/mol | [2][3][5] |

| Appearance | White to pale yellow or greenish crystalline powder | [4][6][7] |

| Melting Point | > 300 °C | [6][7][8] |

| Solubility | Soluble in water | [4][6][7] |

| Density | 1.63 g/cm³ | [7][9] |

| pH | 10.5 - 12.5 (50g/l solution at 25°C) | [7] |

Synthesis and Applications

This compound's primary utility stems from its function as a protected form of ammonia, enabling the synthesis of primary amines without the common issue of over-alkylation.[10][11]

The Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines. The process involves two main stages: the N-alkylation of this compound and the subsequent liberation of the amine.[10][12]

// Nodes K_Phthalimide [label="Potassium\nPhthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyl_Halide [label="Primary Alkyl\nHalide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="DMF", shape=ellipse, style=solid, color="#5F6368", fontcolor="#202124"]; SN2_Step [label="SN2 Reaction\n(N-Alkylation)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkylphthalimide [label="N-Alkylphthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine (B178648) [label="Hydrazine\n(NH₂NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Step [label="Hydrazinolysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Amine [label="Primary Amine\n(R-NH₂)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Byproduct [label="Phthalhydrazide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges K_Phthalimide -> SN2_Step; Alkyl_Halide -> SN2_Step; Solvent -> SN2_Step [label="Solvent", style=dashed, color="#5F6368"]; SN2_Step -> N_Alkylphthalimide; N_Alkylphthalimide -> Hydrolysis_Step; Hydrazine -> Hydrolysis_Step; Hydrolysis_Step -> Primary_Amine; Hydrolysis_Step -> Byproduct; } dot Caption: Workflow of the Gabriel Synthesis.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[13] Its ability to cleanly introduce a primary amine group is fundamental in building the molecular scaffolds of many active pharmaceutical ingredients (APIs).

Beyond the Gabriel synthesis, this compound has gained attention as an efficient and environmentally friendly organocatalyst in various multi-component reactions for synthesizing heterocyclic compounds of pharmaceutical interest.[14][15][16]

Experimental Protocols

The following are generalized protocols derived from established laboratory procedures. Researchers should conduct a thorough risk assessment before proceeding.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from phthalimide and potassium hydroxide (B78521).

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Absolute ethanol (B145695)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve phthalimide in hot absolute ethanol.[17]

-

In a separate beaker, prepare a solution of potassium hydroxide in absolute ethanol.

-

Add the hot phthalimide solution to the potassium hydroxide solution.[6]

-

A precipitate of this compound will form immediately.[17]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the fluffy, pale-yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then with ether to facilitate drying.

-

Dry the product under vacuum to a constant weight.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolve_Phthalimide [label="Dissolve Phthalimide\nin hot Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_KOH [label="Prepare KOH solution\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Solutions [label="Mix the two\nhot solutions", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool in ice bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Vacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash with cold\nEthanol and Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve_Phthalimide; Start -> Prepare_KOH; Dissolve_Phthalimide -> Mix_Solutions; Prepare_KOH -> Mix_Solutions; Mix_Solutions -> Precipitation; Precipitation -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> End; } dot Caption: Experimental workflow for this compound synthesis.

Protocol 2: Gabriel Synthesis of a Primary Amine

This protocol outlines the N-alkylation of this compound followed by hydrazinolysis to yield a primary amine.

Materials:

-

This compound

-

Primary alkyl halide (e.g., benzyl (B1604629) bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrazine hydrate (B1144303)

-

Ethanol

-

Dichloromethane or other suitable extraction solvent

Procedure: Step A: N-Alkylation

-

To a stirred suspension of this compound (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).[2]

-

Heat the reaction mixture to 80-100 °C.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product, N-alkylphthalimide, with a suitable organic solvent (e.g., dichloromethane).[2]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide. Further purification can be achieved by recrystallization.[2]

Step B: Hydrazinolysis (Amine Liberation)

-

Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[2]

-

Reflux the mixture for several hours, monitoring by TLC. A precipitate of phthalhydrazide (B32825) will form.[2]

-

Cool the reaction mixture and remove the solid phthalhydrazide by filtration.

-

Wash the precipitate with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude primary amine. Further purification can be done by distillation or acid-base extraction.[2]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1][5] |

| H319 | Causes serious eye irritation | [1][5] |

| H335 | May cause respiratory irritation | [1][5] |

Precautionary Measures

| Precautionary Code | Description | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8][18] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |

| P405 | Store locked up | [1] |

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][18] The compound is moisture-sensitive and should be stored in a dry, cool place in a tightly closed container.[8][18]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. carlroth.com [carlroth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 1074-82-4 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemwhat.com [chemwhat.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound (PPI): An Efficient and Green Organocatalyst for the One-pot Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5- carbonitrile Derivatives under Microwave Irradiation | Bentham Science [benthamscience.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Potassium Phthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium phthalimide (B116566) in various organic solvents. The information compiled herein is intended to assist researchers and professionals in drug development and organic synthesis in selecting appropriate solvent systems for reactions and purifications involving this reagent.

Executive Summary

Potassium phthalimide is a key reagent in organic synthesis, most notably in the Gabriel synthesis of primary amines. Its solubility is a critical factor in reaction kinetics, yield, and purification processes. This document summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It also provides a standardized experimental protocol for determining solubility and a logical workflow for solvent selection.

Solubility Data

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. As an ionic salt, it exhibits greater solubility in polar aprotic solvents and is generally insoluble in nonpolar organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The most consistently reported quantitative value is its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 25 | 50 mg/mL[1][2] |

Qualitative Solubility Data

Qualitative solubility is widely reported and provides valuable guidance for solvent selection.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Classification | Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3][4] | Often considered the solvent of choice for the Gabriel synthesis.[4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Solubility increases with heating. |

| Methanol | Polar Protic | Slightly Soluble | |

| Ethanol (B145695) | Polar Protic | Insoluble (at room temp.)[8] | Solubility increases significantly with heating; used as a reaction solvent at elevated temperatures.[9][10][11][12][13] |

| Acetone | Polar Aprotic | Insoluble[3][8] | Can be used to wash this compound to remove unreacted phthalimide.[11] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a known volume of solvent with the solute and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (anhydrous)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) or sealed test tubes

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer (optional, for concentration determination)

Procedure

-

Sample Preparation : Add an excess amount of this compound to a series of vials.

-

Solvent Addition : Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration : Tightly seal the vials and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vials to rest at the constant temperature to let the undissolved solid settle.

-

Sample Extraction : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Solvent Evaporation : Transfer the filtered saturated solution to a pre-weighed, dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination : Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation of Solubility : Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100

-

Repeatability : Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Methodologies

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting a suitable solvent for a reaction involving this compound based on its general solubility characteristics.

Caption: Solvent selection workflow for reactions with this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. While precise quantitative data in a wide range of organic solvents is scarce, qualitative observations consistently indicate that polar aprotic solvents, particularly DMF, are effective in dissolving this compound. For reactions at elevated temperatures, ethanol may also serve as a suitable solvent. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in specific solvents of interest, enabling the optimization of reaction conditions and purification procedures.

References

- 1. This compound, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]

- 2. This compound | 1074-82-4 [chemicalbook.com]

- 3. This compound [chemister.ru]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. ar.tnjchem.com [ar.tnjchem.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

The Gabriel Synthesis: A Cornerstone in Primary Amine Preparation

An In-depth Technical Guide on the Early History and Discovery

The Gabriel synthesis, a named reaction deeply embedded in the lexicon of organic chemistry, provides a robust and reliable method for the preparation of primary amines. Its discovery in the late 19th century by German chemist Siegmund Gabriel marked a significant advancement in the field, offering a solution to the pervasive problem of over-alkylation inherent in the direct reaction of ammonia (B1221849) with alkyl halides. This guide delves into the early history of the Gabriel synthesis, its discovery, and the foundational experimental work that established it as a vital tool for synthetic chemists.

The Genesis of the Gabriel Synthesis: Overcoming a Synthetic Hurdle

Prior to the late 1880s, the direct alkylation of ammonia with alkyl halides was a common yet often inefficient method for synthesizing primary amines. A significant drawback of this approach is the propensity for the initially formed primary amine, being more nucleophilic than ammonia, to react further with the alkyl halide. This leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging purification procedures and resulting in low yields of the desired primary amine.

In 1887, Siegmund Gabriel, during his tenure at the University of Berlin, devised an elegant solution to this problem.[1] His method, now famously known as the Gabriel synthesis, utilizes phthalimide (B116566) as a protected form of ammonia. The key insight was that the nitrogen atom in phthalimide is significantly less nucleophilic than that of a primary amine due to the electron-withdrawing effect of the two adjacent carbonyl groups. This effectively prevents the problematic over-alkylation reactions.

The synthesis proceeds in two distinct stages: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the hydrolysis of the resulting N-alkylphthalimide to liberate the primary amine.

The Core Reaction: Mechanism and Early Understanding

The Gabriel synthesis is a classic example of a two-step synthetic sequence. While the modern understanding of the reaction mechanism is well-established, it is valuable to consider the logical progression of the transformation as it would have been understood in its early days.

Step 1: N-Alkylation of Phthalimide

The first step involves the deprotonation of phthalimide with a base, typically potassium hydroxide, to form the potassium salt of phthalimide. This salt then acts as a nucleophile, reacting with a primary alkyl halide in a nucleophilic substitution reaction to form an N-alkylphthalimide.

At the time of its discovery, the detailed mechanisms of organic reactions were not as well understood as they are today. However, the observed transformation was consistent with a direct displacement of the halide by the phthalimide anion. Modern understanding firmly places this reaction within the framework of an SN2 (bimolecular nucleophilic substitution) mechanism. This is supported by the fact that the reaction works best with primary alkyl halides and is generally unsuitable for secondary or tertiary halides, which are more prone to elimination reactions.

Step 2: Liberation of the Primary Amine

The second crucial step is the cleavage of the N-alkylphthalimide to release the desired primary amine. Gabriel's original method involved hydrolysis under harsh acidic or basic conditions.

A significant improvement to this step was introduced in 1926 by H.R. Ing and R.H.F. Manske, who developed a milder method using hydrazine (B178648) (N2H4) to cleave the N-alkylphthalimide. This procedure, known as the Ing-Manske procedure, results in the formation of the very stable phthalhydrazide (B32825), which often precipitates from the reaction mixture, simplifying the isolation of the primary amine product.

Early Experimental Work: Protocols and Data

Generalized Early Experimental Protocol

The following represents a generalized procedure that reflects the likely steps taken in the late 19th and early 20th centuries. It is important to note that specific quantities, reaction times, and temperatures would have been optimized for each specific substrate.

Quantitative Data from Early Syntheses

Unfortunately, specific quantitative data such as reaction yields and melting points from Gabriel's original 1887 publication are not readily accessible in translated form. Historical chemical literature often presented data in a less standardized format than is common today. However, the enduring adoption of the Gabriel synthesis attests to its practical utility and its ability to produce primary amines in synthetically useful yields, which would have been a significant improvement over the direct alkylation of ammonia.

The table below summarizes the types of reactants used in the early development of the Gabriel synthesis.

| Reactant Class | Specific Examples (Historically Relevant) | Product Class |

| Phthalimide Source | Phthalimide | - |

| Base | Potassium Hydroxide (KOH) | - |

| Alkyl Halide | Ethyl bromide, Benzyl chloride, Allyl bromide | N-Alkylphthalimide |

| Cleavage Reagent | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrazine (N2H4) | Primary Amine |

Scope and Limitations in the Early Context

From its inception, the Gabriel synthesis proved to be a versatile method for the preparation of a wide range of primary amines. Early work likely focused on the use of simple primary alkyl halides. The method's primary limitation, which was recognized early on, is its general inapplicability to the synthesis of secondary and tertiary amines. Furthermore, the reaction is not suitable for the preparation of anilines, as aryl halides do not typically undergo nucleophilic substitution under these conditions.

Conclusion: An Enduring Legacy

The discovery of the Gabriel synthesis was a pivotal moment in the history of organic synthesis. It provided a much-needed, reliable method for the preparation of primary amines, a class of compounds of immense importance in both academic research and the chemical industry, including the development of pharmaceuticals and other bioactive molecules. While numerous other methods for amine synthesis have been developed in the intervening years, the Gabriel synthesis remains a testament to the ingenuity of its discoverer and continues to be a valuable tool in the synthetic organic chemist's arsenal. Its core principles are still taught to students of chemistry, ensuring that the legacy of Siegmund Gabriel's insightful discovery endures.

References

An In-depth Technical Guide to the pKa and Deprotonation of Phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimide (B116566) is a pivotal molecule in organic synthesis, most notably for its role in the Gabriel synthesis of primary amines. Its utility in this and other reactions is fundamentally governed by the acidity of its N-H proton. This technical guide provides a detailed examination of the pKa of phthalimide, the structural factors influencing its deprotonation, and the resonance stabilization of the resultant anion. Furthermore, this document outlines a comprehensive experimental protocol for the empirical determination of its pKa value using potentiometric titration, offering a practical resource for laboratory application.

The Acidity of Phthalimide: An Overview

Phthalimide (1H-Isoindole-1,3(2H)-dione) is an aromatic imide with a pKa of approximately 8.3.[1] This value indicates that it is significantly more acidic than simple amines or amides and can be readily deprotonated by moderately strong bases, such as potassium hydroxide (B78521) or potassium carbonate.[2][3] The enhanced acidity of the imide proton is a direct consequence of the electronic environment created by the adjacent carbonyl groups.

Two primary factors contribute to this acidity:

-

Inductive Effect: The two carbonyl groups flanking the nitrogen atom are highly electrophilic. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the N-H bond. This polarizes the bond, weakens it, and facilitates the departure of the proton (H⁺).

-

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting phthalimide anion is highly stabilized by resonance. The negative charge on the nitrogen atom is delocalized across the two adjacent carbonyl oxygen atoms.[2][3][4] This distribution of charge over a larger area significantly stabilizes the conjugate base, making the parent phthalimide a stronger acid.[4]

Quantitative pKa Data in Context

To fully appreciate the acidity of phthalimide, it is useful to compare its pKa value with those of related molecules. The following table summarizes these values, highlighting the structural contributions to acidity.

| Compound | Structure | Functional Group | pKa |

| Phthalimide | C₈H₅NO₂ | Aromatic Imide | ~8.3[1] |

| Succinimide | C₄H₅NO₂ | Aliphatic Imide | ~9.6[5] |

| Benzamide | C₇H₇NO | Aromatic Amide | ~13.0[1][3] |

| Phenol | C₆H₆O | Phenol | ~9.9 |

| Ammonia | NH₃ | Amine | ~38 |

Table 1: Comparison of pKa values for Phthalimide and related compounds.

The data clearly illustrate that the presence of two carbonyl groups in an imide structure dramatically increases acidity compared to a simple amide like benzamide. The aromatic nature of phthalimide further enhances this effect when compared to its aliphatic analogue, succinimide.

Deprotonation and Resonance Mechanism

The deprotonation of phthalimide is a classic acid-base reaction. When treated with a suitable base, such as potassium hydroxide (KOH), the hydroxide ion removes the acidic proton from the nitrogen atom, yielding the potassium salt of phthalimide and water.[2][3] This salt is a potent nitrogen nucleophile, a property exploited in the Gabriel synthesis.[5]

Caption: General reaction scheme for the deprotonation of phthalimide.

The stability of the resulting anion is key to the favorable equilibrium of this reaction. The negative charge is not localized on the nitrogen but is shared with the two electronegative oxygen atoms through resonance.

Caption: Resonance structures of the phthalimide anion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a weak acid like phthalimide.[6] The procedure involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa corresponds to the pH at the half-equivalence point of the titration.

A. Materials and Reagents:

-

Phthalimide (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Calibrated 50 mL burette

-

Magnetic stirrer and stir bar

-

100 mL beaker

B. Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[2]

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mmol of phthalimide and dissolve it in ~40 mL of deionized water in a 100 mL beaker. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature (25 °C).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., a final concentration of 0.15 M).[2]

-

Add the magnetic stir bar to the beaker.

-

-

Titration Setup:

-

Place the beaker on the magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin gentle stirring.

-

-

Titration Process:

-

Record the initial pH of the phthalimide solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the burette volume and the corresponding pH.[7]

-

As the pH begins to change more rapidly, decrease the increment volume to 0.1 mL or less to accurately define the equivalence point.[7]

-

Continue the titration until the pH has plateaued well into the basic region (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The half-equivalence point occurs at a volume of Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.[7][8]

-

-

Replication: Perform the titration in triplicate to ensure the reproducibility and accuracy of the result.[2]

Caption: Workflow for the potentiometric determination of phthalimide's pKa.

Conclusion

The acidity of phthalimide, characterized by a pKa of approximately 8.3, is a cornerstone of its chemical reactivity. This property is a direct result of the powerful inductive and resonance effects imparted by its dicarbonyl structure. Understanding the principles of its deprotonation and the methods for its empirical pKa determination is essential for chemists engaged in organic synthesis and drug development, particularly for applications such as the Gabriel synthesis where the formation of the nucleophilic phthalimide anion is the critical first step. The methodologies and data presented herein serve as a comprehensive resource for the scientific community.

References

- 1. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Benzamide(55-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 5. Succinimide CAS#: 123-56-8 [m.chemicalbook.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. asdlib.org [asdlib.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Protocol for Gabriel Synthesis of Primary Amines Using Potassium Phthalimide

Application Note: The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, a critical functional group in numerous pharmaceuticals and drug candidates. This method is particularly advantageous as it prevents the over-alkylation often observed in the direct amination of alkyl halides, thus ensuring the selective formation of the primary amine. The following protocols detail the synthesis of primary amines via the N-alkylation of potassium phthalimide (B116566) and the subsequent cleavage of the resulting N-alkylphthalimide intermediate.

Data Presentation

The yield of the Gabriel synthesis is dependent on the substrate and the method of cleavage. The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303), is generally considered to provide higher yields under milder conditions compared to acidic or basic hydrolysis.[1][2]

| Alkyl Halide | Product Amine | Cleavage Method | Solvent | Yield (%) | Reference |

| Benzyl (B1604629) Bromide | Benzylamine | Not Specified | Not Specified | 60-70 | Not Specified |

| Benzyl Bromide | Benzylamine Hydrochloride | Not Specified | Not Specified | 89 | [3] |

| Various Primary Alkyl Halides | Various Primary Aliphatic Amines | Not Specified | Not Specified | 82-94 | [3] |

| 1-Chlorobutane | n-Butylamine | Not Specified | DMF | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: N-Alkylation of Potassium Phthalimide

This protocol describes the first step of the Gabriel synthesis, which involves the reaction of this compound with a primary alkyl halide to form an N-alkylphthalimide intermediate.[4]

Materials:

-

This compound

-

Primary alkyl halide (e.g., benzyl bromide, 1-bromobutane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Standard laboratory glassware for workup

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Add anhydrous DMF to dissolve the this compound.

-

To the stirred solution, add the primary alkyl halide (1.0-1.2 equivalents).

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting alkyl halide spot disappears.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-alkylphthalimide.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)

This protocol outlines the cleavage of the N-alkylphthalimide intermediate to yield the primary amine using hydrazine hydrate. This method is often preferred due to its mild reaction conditions.[1][5]

Materials:

-

N-alkylphthalimide (from Protocol 1)

-

Hydrazine hydrate (85% solution in water)

-

Methanol (B129727) or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware for workup

-

Diethyl ether

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-alkylphthalimide (1.0 equivalent) in methanol or ethanol.

-

Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

-

Reflux the mixture for 1-3 hours. A white precipitate of phthalhydrazide (B32825) will form.

-

Monitor the reaction by TLC until the N-alkylphthalimide is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

-

For further purification, dissolve the crude amine in diethyl ether and wash with water. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by distillation or chromatography.

Visualizations

Experimental Workflow of Gabriel Synthesis

Caption: Workflow of the Gabriel synthesis.

Logical Relationship of Gabriel Synthesis

Caption: Key steps in the Gabriel synthesis.

References